molecular formula C6H7ClD6O B1148495 6-chloro-1-hexyl-3,3,4,4,5,5-d6 alcohol CAS No. 1219794-83-8

6-chloro-1-hexyl-3,3,4,4,5,5-d6 alcohol

Cat. No.: B1148495
CAS No.: 1219794-83-8
M. Wt: 142.6567907
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Description

6-chloro-1-hexyl-3,3,4,4,5,5-d6 alcohol is a stable isotope-labeled compound. It is a deuterated form of 6-chloro-1-hexyl alcohol, where the hydrogen atoms at positions 3, 4, and 5 are replaced with deuterium. This compound is used in various scientific research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-1-hexyl-3,3,4,4,5,5-d6 alcohol typically involves the deuteration of 6-chloro-1-hexyl alcohol. The process includes the following steps:

    Deuterium Exchange Reaction: The hydrogen atoms in 6-chloro-1-hexyl alcohol are replaced with deuterium using deuterium oxide (D2O) in the presence of a catalyst.

    Purification: The resulting product is purified using techniques such as distillation or chromatography to obtain the desired deuterated compound.

Industrial Production Methods

Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using specialized equipment and catalysts to facilitate the exchange of hydrogen with deuterium.

Chemical Reactions Analysis

Types of Reactions

6-chloro-1-hexyl-3,3,4,4,5,5-d6 alcohol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: 6-chlorohexanal or 6-chlorohexanoic acid.

    Reduction: 6-chlorohexane.

    Substitution: Various substituted hexyl derivatives depending on the nucleophile used.

Scientific Research Applications

6-chloro-1-hexyl-3,3,4,4,5,5-d6 alcohol is used in a wide range of scientific research applications:

    Chemistry: It serves as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling.

    Biology: The compound is used in metabolic studies to trace biochemical pathways.

    Medicine: It is employed in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties.

    Industry: The compound is used in the synthesis of other deuterated compounds and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-1-hexyl-3,3,4,4,5,5-d6 alcohol involves its interaction with molecular targets through its functional groups. The deuterium atoms in the compound can influence reaction kinetics and stability, making it useful in studying reaction mechanisms and metabolic pathways. The chlorine atom and alcohol group allow for various chemical modifications, enabling the compound to participate in diverse reactions.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-1-hexyl alcohol: The non-deuterated form of the compound.

    6-chloro-1-hexanol: Another similar compound with a hydroxyl group at the terminal position.

    1-chloro-6-hexanol: A positional isomer with the chlorine and hydroxyl groups at different positions.

Uniqueness

6-chloro-1-hexyl-3,3,4,4,5,5-d6 alcohol is unique due to its deuterium labeling, which provides distinct advantages in NMR spectroscopy and metabolic studies. The presence of deuterium atoms enhances the stability and alters the reaction kinetics, making it a valuable tool in scientific research.

Biological Activity

6-Chloro-1-hexyl-3,3,4,4,5,5-d6 alcohol (CAS No. 1219794-83-8) is a synthetic organic compound that has garnered interest in various fields of biological research. Its unique isotopic labeling with deuterium atoms allows for precise tracking in biological systems, making it a valuable tool in pharmacological studies. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₁₃ClD₆O. The presence of the chlorine atom and the deuterated carbon chain contributes to its distinct chemical properties.

PropertyValue
Molecular Weight142.66 g/mol
SolubilitySoluble in organic solvents
Melting PointNot extensively documented

In Vitro Studies

Research has shown that compounds structurally related to this compound exhibit various biological activities:

  • Antimicrobial Activity : Some studies indicate potential antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance:
    • A small library of related compounds demonstrated significant antibacterial effects with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against various strains .
  • Cytotoxicity : Preliminary cytotoxicity assays suggest that this compound may exhibit selective toxicity towards certain cancer cell lines while sparing normal cells. For example:
    • Compounds with similar alkyl chains showed IC50 values as low as 19 nM in specific T-lymphoblastic cell lines .

In Vivo Studies

Animal model studies are crucial for understanding the pharmacokinetics and therapeutic potential of this compound:

  • Dosage Effects : Research indicates that low doses can effectively mobilize calcium ions without significant adverse effects. However, higher doses may lead to cytotoxicity and tissue damage due to excessive calcium release .

Case Studies

Several case studies highlight the biological implications of compounds similar to this compound:

  • Neuroprotective Effects : A study exploring the neuroprotective properties of alcohols indicated that compounds affecting GABA receptors could mitigate neuronal damage in models of oxidative stress.
  • Cancer Research : Investigations into the cytotoxic effects on T-cell lines have shown promise for developing targeted therapies for leukemia and lymphoma.

Properties

IUPAC Name

6-chloro-1,1,2,2,3,3-hexadeuteriohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13ClO/c7-5-3-1-2-4-6-8/h8H,1-6H2/i2D2,4D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNTPTNNCGDAGEJ-JIKIKKOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCl)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CCCCl)C([2H])([2H])C([2H])([2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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